3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
CAS No.: 1346446-93-2
Cat. No.: VC2715640
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346446-93-2 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde |
| Standard InChI | InChI=1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2 |
| Standard InChI Key | DMVKFCOQJURWJS-UHFFFAOYSA-N |
| SMILES | C1CC2=NC=CC(=C2OC1)C=O |
| Canonical SMILES | C1CC2=NC=CC(=C2OC1)C=O |
Introduction
Chemical Properties and Structure
The molecular structure of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde consists of a dihydropyran ring fused with a pyridine ring, forming a bicyclic framework. The presence of the aldehyde group (-CHO) at the 8-position introduces a reactive center that significantly influences the compound's chemical behavior. This aldehyde functionality acts as an electrophilic site, making the compound particularly reactive toward nucleophiles in chemical transformations.
The heterocyclic nature of this compound contributes to its unique electronic distribution, affecting properties such as solubility, reactivity patterns, and potential for intermolecular interactions. The nitrogen atom in the pyridine ring introduces a basic site, while the oxygen in the pyran ring contributes to hydrogen bonding capabilities.
Table 1: Key Chemical Properties of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 1346446-93-2 | |
| Molecular Formula | C9H9NO2 | |
| Molecular Weight | 163.17 g/mol | |
| Structure | Fused pyridine and pyran ring system with aldehyde at 8-position | |
| Reactivity | Reactive toward nucleophiles (aldehyde group) | |
| Stability | Stable under standard conditions; susceptible to decomposition under extreme pH or temperature |
Biological Significance and Interactions
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde demonstrates notable interactions with various biomolecules within biological systems, suggesting potential relevance for biochemical processes and pharmaceutical applications. The compound has been observed to interact with transcription factors and signaling molecules involved in critical cellular processes, indicating a possible role in modulating gene expression and cellular signaling pathways.
The mechanism of action for this compound in biological contexts may include influences on gene expression patterns and cellular metabolism. Its unique structural features, particularly the fused heterocyclic system and reactive aldehyde group, likely contribute to its ability to interact with specific biomolecular targets with spatial and electronic complementarity.
These biological interactions suggest potential applications in research aimed at understanding and modulating cellular processes. The compound's ability to interact with transcription factors could be particularly significant for investigations into gene regulation mechanisms and the development of chemical tools for studying specific signaling pathways.
Related Compounds and Derivatives
Several structural relatives of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde have been identified and studied, expanding the chemical space around this core structure. These derivatives incorporate additional functional groups or modified structural features that alter their chemical properties and potential biological activities.
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